molecular formula C38H78ClN2O4+ B1221451 Dodeconium CAS No. 3818-69-7

Dodeconium

Cat. No.: B1221451
CAS No.: 3818-69-7
M. Wt: 662.5 g/mol
InChI Key: KURFLXDTVQVXIG-UHFFFAOYSA-M
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Description

Dodeconium is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a member of the alkane family, characterized by its long carbon chain. The compound is known for its stability and versatility, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodeconium typically involves the hydrogenation of dodecane, a twelve-carbon alkane. This process requires a catalyst, often platinum or palladium, and is conducted under high pressure and temperature conditions. The reaction can be represented as follows:

C12H26+H2C12H28\text{C}_{12}\text{H}_{26} + \text{H}_2 \rightarrow \text{C}_{12}\text{H}_{28} C12​H26​+H2​→C12​H28​

Industrial Production Methods

In an industrial setting, this compound is produced through a similar hydrogenation process but on a much larger scale. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dodeconium undergoes several types of chemical reactions, including:

    Oxidation: When exposed to oxygen, this compound can form dodecanol and dodecanoic acid.

    Reduction: The compound can be reduced to form smaller alkanes.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming compounds like dodecyl chloride.

Common Reagents and Conditions

    Oxidation: Requires oxygen or an oxidizing agent like potassium permanganate.

    Reduction: Typically involves hydrogen gas and a metal catalyst.

    Substitution: Halogenation requires halogens like chlorine or bromine and is often conducted under UV light.

Major Products

    Oxidation: Dodecanol, Dodecanoic acid

    Reduction: Smaller alkanes (e.g., decane, octane)

    Substitution: Dodecyl chloride, Dodecyl bromide

Scientific Research Applications

Dodeconium has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in various chemical reactions.

    Biology: Studied for its potential as a biofuel due to its high energy content.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dodeconium exerts its effects varies depending on its application. In biological systems, it interacts with cell membranes, disrupting their structure and function. This property is particularly useful in its antimicrobial applications. In chemical reactions, its long carbon chain provides a stable backbone that can undergo various transformations.

Comparison with Similar Compounds

Similar Compounds

    Dodecane: A twelve-carbon alkane similar to Dodeconium but without the additional hydrogen atoms.

    Dodecanol: An alcohol derivative of this compound.

    Dodecanoic Acid: A carboxylic acid derivative of this compound.

Uniqueness

This compound’s unique properties, such as its stability and versatility, make it distinct from other similar compounds

Properties

CAS No.

3818-69-7

Molecular Formula

C38H78ClN2O4+

Molecular Weight

662.5 g/mol

IUPAC Name

(2-dodecoxy-2-oxoethyl)-[6-[(2-dodecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;chloride

InChI

InChI=1S/C38H78N2O4.ClH/c1-7-9-11-13-15-17-19-21-25-29-33-43-37(41)35-39(3,4)31-27-23-24-28-32-40(5,6)36-38(42)44-34-30-26-22-20-18-16-14-12-10-8-2;/h7-36H2,1-6H3;1H/q+2;/p-1

InChI Key

KURFLXDTVQVXIG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-].[Cl-]

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCC.[Cl-]

Synonyms

dichloride hexamethylene-1,6-(N-dimethylcarbdodecyloxymethyl)ammonium
dodeconium
dodonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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